molecular formula C16H18ClN3O3S B5012146 N~2~-(4-chlorobenzyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide

N~2~-(4-chlorobenzyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide

Cat. No. B5012146
M. Wt: 367.9 g/mol
InChI Key: QZYGFPXRYNFRMF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N2-(4-chlorobenzyl)-N2-(methylsulfonyl)-N1-(4-pyridinylmethyl)glycinamide often involves multi-step chemical reactions that may include the use of directing groups, such as glycinamide hydrochloride, to facilitate specific bond formations. For example, glycinamide hydrochloride has been used as an inexpensive and commercially available transient directing group for the C(sp3)−H arylation of 2-methylbenzaldehydes, leading to the efficient synthesis of various benzylbenzaldehydes with different functional groups (Wen & Li, 2020).

Molecular Structure Analysis

The molecular structure of compounds containing sulfonyl and pyridine units, similar to the one , can be characterized by various spectroscopic techniques, including SCXRD, FT-Raman, FT-IR, and NMR. For instance, the structure of 4,6-dichloro-2-(methylsulfonyl)pyrimidine was authenticated through detailed spectroscopic studies, which revealed features such as CH⋯O and π···π interactions (Krishna Murthy et al., 2019).

Chemical Reactions and Properties

The chemical reactivity of such compounds can be explored through various reactions, including three-component coupling reactions, which have been demonstrated to efficiently produce cyclic N-sulfonylamidines. These reactions involve the formation of multiple bonds and functional groups, showcasing the compound's versatile reactivity (Yao & Lu, 2011).

Physical Properties Analysis

The physical properties, such as thermal stability and ionic conductivity, of related compounds can be significantly influenced by their molecular composition. For example, a ternary mixture containing N-methyl-(n-butyl)pyrrolidinium bis(trifluoromethanesulfonyl)imide showed improved thermal stability and ionic conductivity, which are critical physical properties for various applications (Shin & Cairns, 2008).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, can be assessed through computational studies and reactivity parameters like molecular electrostatic potential (MEP), average local ionization energies (ALIE), and Fukui indices. These parameters provide insights into the molecule's behavior in chemical reactions and its interactions with other molecules (Murthy et al., 2019).

properties

IUPAC Name

2-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O3S/c1-24(22,23)20(11-14-2-4-15(17)5-3-14)12-16(21)19-10-13-6-8-18-9-7-13/h2-9H,10-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZYGFPXRYNFRMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=C(C=C1)Cl)CC(=O)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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